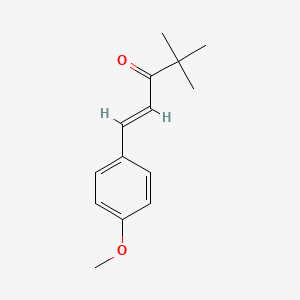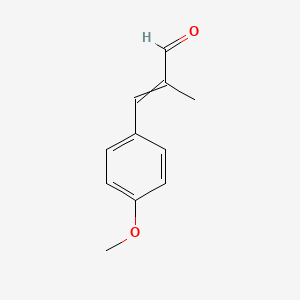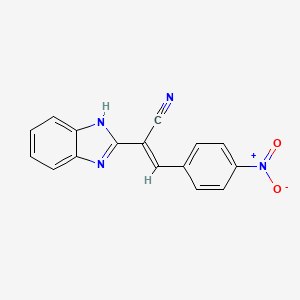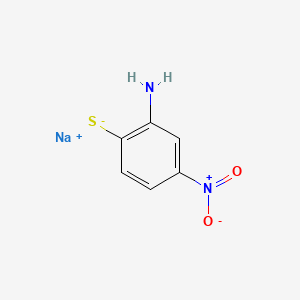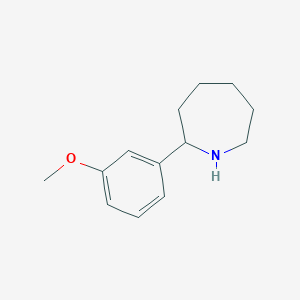
2-(3-Methoxyphenyl)azepane
描述
2-(3-Methoxyphenyl)azepane: is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It is a member of the azepane family, which are seven-membered nitrogen-containing heterocycles. This compound is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)azepane can be achieved through various methods. One practical approach involves the Pd/LA-catalyzed decarboxylation process, which enables the exclusive [5 + 2] annulation towards N-aryl azepanes . This method proceeds under mild conditions with a broad reaction scope and carbon dioxide as the byproduct .
Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method is efficient for the selective preparation of azepane derivatives, including those with methoxyphenyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of azepane derivatives involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(3-Methoxyphenyl)azepane undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Ring Opening: The azepane ring can be opened by nucleophiles, leading to the formation of various products depending on the nucleophile used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents, and sulfonating agents.
Nucleophilic Ring Opening: Reagents such as organometallic compounds (e.g., Grignard reagents) and Lewis acids (e.g., boron trifluoride) are commonly used.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Ring Opening: Products vary depending on the nucleophile but can include various substituted azepanes and related compounds.
科学研究应用
2-(3-Methoxyphenyl)azepane has several applications in scientific research:
Proteomics Research: It is used as a biochemical tool for studying protein interactions and functions.
Drug Development: Azepane derivatives, including this compound, have shown potential as inhibitors of protein kinases, which are important targets in cancer therapy.
Material Science: Azepane derivatives are used in the synthesis of ionic liquids, which have applications in green chemistry and materials science.
作用机制
The mechanism of action of 2-(3-Methoxyphenyl)azepane involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects in diseases where these pathways are dysregulated.
相似化合物的比较
Similar Compounds
Oxepane: A seven-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Thiepane: A sulfur-containing analog of azepane with distinct chemical properties.
Uniqueness
2-(3-Methoxyphenyl)azepane is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in proteomics research and drug development, where these properties can be exploited for selective binding and activity .
属性
IUPAC Name |
2-(3-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13-8-3-2-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJVJDRQAKBTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408595 | |
| Record name | 2-(3-methoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-37-1 | |
| Record name | Hexahydro-2-(3-methoxyphenyl)-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383129-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B1623547.png)

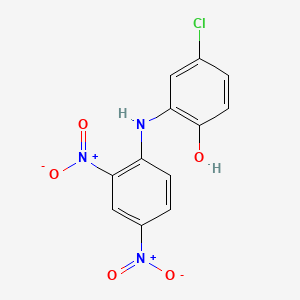
![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1623554.png)
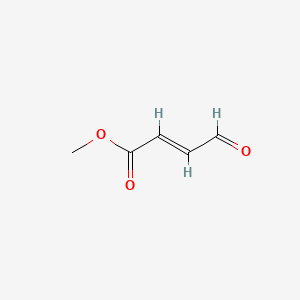
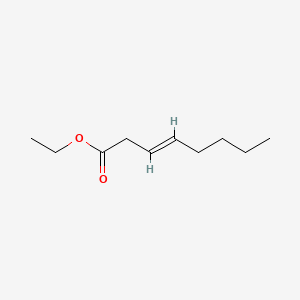
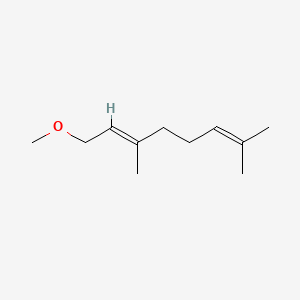
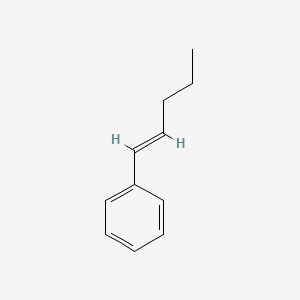
![(7Z,18E,20Z)-2,4,10,12,14,16-Hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1623562.png)
